molecular formula C54H92O24 B1253204 Mogroside IV

Mogroside IV

Cat. No.: B1253204
M. Wt: 1125.3 g/mol
InChI Key: WRPAFPPCKSYACJ-UHFFFAOYSA-N
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Description

Significance of Cucurbitane-Type Triterpenoid (B12794562) Glycosides in Academic Research

Cucurbitane-type triterpenoids are a large group of natural compounds characterized by a tetracyclic 30-carbon skeleton. researcher.life When glycosylated, they form triterpenoid glycosides, which exhibit a wide range of biological activities. nih.govijpsr.com These compounds are prevalent in plants belonging to the Cucurbitaceae family, which includes familiar species like cucumber, melon, and bitter melon (Momordica charantia). nih.govijpsr.comresearcher.lifeacs.org

Academic research focuses on these compounds for several reasons:

Structural Diversity: Cucurbitane skeletons can undergo various modifications, including oxygenation, glycosylation, and rearrangements, leading to a vast array of structurally distinct compounds. nih.govpnas.org This diversity provides a rich source for chemical investigation and the exploration of structure-activity relationships.

Biological Activities: Studies have reported various biological activities associated with cucurbitane-type triterpenoid glycosides, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. nih.govijpsr.commdpi.comresearchgate.netmdpi.comnih.gov Investigating these activities at a molecular level is a key area of academic research.

Natural Origin: As plant-derived compounds, cucurbitane glycosides are of interest for their potential as natural alternatives in various applications. mdpi.combiosynth.com

Mogrosides, specifically from Siraitia grosvenorii, are a notable subgroup of cucurbitane-type triterpenoid glycosides, distinguished by their intensely sweet taste and the presence of a mogrol (B2503665) aglycone. nih.govpnas.org This unique characteristic makes them particularly relevant in the context of natural sweeteners and their associated research.

Historical Context of Mogroside IV Investigation

The investigation into the chemical constituents of Siraitia grosvenorii dates back several decades. The fruit has a long history of use in traditional Chinese medicine and as a natural sweetener. nih.govfrontiersin.orgtandfonline.com Early phytochemical studies aimed to isolate and identify the compounds responsible for its characteristic sweetness and medicinal properties.

Mogrosides IV, V, and VI were successfully isolated from S. grosvenorii fruits in 1983. nih.govfrontiersin.org This marked a significant step in understanding the chemical basis of the fruit's properties. The identification and structural elucidation of this compound, along with other mogrosides, provided a foundation for further research into their individual characteristics and potential applications.

The chemical structure of this compound consists of a cucurbitane-type triterpenoid aglycone (mogrol) attached to several glucose units. nih.gov Variations in the number and position of these glucose units, as well as modifications to the aglycone, lead to the different types of mogrosides. nih.gov

Current Research Landscape of this compound

Current research on this compound continues to explore its chemical properties, biological activities, and potential production methods. Studies investigate its role as a sweet compound, although it is generally considered less sweet than mogroside V or siamenoside I. nih.govmdpi.comjfda-online.com

Beyond its sweetening property, this compound is being investigated for various biological effects. Research suggests potential anti-cancer activity, with studies exploring its effects on the proliferation of cultured cancer cells, such as colorectal and throat cancer cells. mdpi.comresearchgate.net These studies often focus on the underlying mechanisms of action, such as the induction of apoptosis and the modulation of signaling pathways. researchgate.net

Furthermore, research is being conducted on optimizing the production of this compound. As a natural compound found in Siraitia grosvenorii, its extraction and purification can be challenging. Studies are exploring methods like using immobilized enzymes, such as β-glucosidase, to potentially enhance the conversion of other mogrosides into intermediates like this compound. mdpi.comnih.gov

The current research landscape also includes studies comparing the activities of different mogrosides and other cucurbitane glycosides to understand the relationship between their structure and biological effects. jfda-online.com This comparative research helps to highlight the specific properties and potential applications of this compound within the broader class of cucurbitane-type triterpenoid glycosides.

Research findings related to this compound often involve in vitro studies examining its effects on cell lines. For example, studies have investigated the concentration-dependent effects of mogroside IVe (a form of this compound) on the viability of cancer cells. researchgate.net

CompoundCell LineEffect on ProliferationReference
Mogroside IVeHT29Suppressed researchgate.net
Mogroside IVeHep-2Suppressed researchgate.net
This compoundHT29Inhibited
This compoundHep-2Inhibited

Another area of research involves the enzymatic conversion of mogrosides. Studies have explored using immobilized β-glucosidase to produce this compound from Siraitia grosvenorii extract. The flow rate during this process has been shown to influence the yield of this compound. mdpi.comnih.gov

Flow Rate (mL/min)Product with Highest ConcentrationReference
0.2This compound mdpi.comnih.gov
0.3Siamenoside I mdpi.comnih.gov

Properties

IUPAC Name

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAFPPCKSYACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Engineering of Mogroside Iv

Elucidation of Mogroside IV Biosynthetic Pathways

The biosynthetic route to mogrosides in S. grosvenorii has been actively investigated to understand the formation of the triterpene backbone and the subsequent glycosylation patterns that lead to different mogrosides, such as this compound.

Precursor Compounds and Initial Enzymatic Transformations

The biosynthesis of the mogroside triterpene core begins with the isoprenoid pathway, leading to the formation of squalene (B77637). Squalene undergoes epoxidation catalyzed by squalene epoxidase (SQE), initially forming 2,3-oxidosqualene. nih.gov A subsequent epoxidation by SQE generates 2,3;22,23-diepoxysqualene. nih.gov This diepoxide is then cyclized by cucurbitadienol (B1255190) synthase (CS or SgCbQ) to produce 24,25-epoxycucurbitadienol. nih.govtandfonline.comfrontiersin.org An epoxide hydrolase (EPH), such as SgEPH3, catalyzes the hydroxylation of 24,25-epoxycucurbitadienol to form trans-24,25-dihydroxycucurbitadienol. frontiersin.org

Role of UDP-Glycosyltransferases (UGTs) in Glycosylation of Mogrol (B2503665) and Mogrosides

Glycosylation, the process of adding sugar moieties to the mogrol aglycone, is a critical step in the biosynthesis of this compound and other mogrosides. This process is mediated by UDP-dependent glycosyltransferases (UGTs). researchgate.netmdpi.comoup.com UGTs catalyze the transfer of activated sugar molecules, typically UDP-glucose, to specific hydroxyl groups on the triterpene backbone or existing glycoside structures. researchgate.netoup.com

Different UGTs are responsible for glycosylating mogrol and its intermediates at specific positions (C-3 and C-24) and for adding subsequent glucose units in various linkages (e.g., β-1,6 and β-1,2) to form the diverse range of mogrosides. nih.govgoogle.com For instance, UGT720-269-1 is involved in the initial glucosylation of mogrol at the C-24 position to produce mogroside I-A1, and also at the C-3 position (relative to mogroside I-A1) to yield mogroside IIE. nih.govtandfonline.com UGT94-289-3 is a key enzyme that catalyzes the continuous glycosylation of mogroside IIE and subsequent intermediates to form more highly glucosylated mogrosides, including siamenoside I, this compound, Mogroside V, and Mogroside VI. researchgate.netmdpi.com Modified UGT enzymes have been shown to efficiently transform substrates like mogroside IIE or IIIA into this compound and V. researchgate.netmdpi.com

Identification and Characterization of Key Biosynthetic Enzymes (e.g., CYP87D18)

Several key enzymes involved in mogroside biosynthesis have been identified and characterized. Following the formation of 24,25-dihydroxycucurbitadienol, cytochrome P450 monooxygenases (CYP450s) are involved in further oxidation steps to produce the mogrol aglycone. nih.govoup.comgoogle.com CYP87D18 is a multifunctional CYP450 enzyme that plays a role in the oxidation of cucurbitadienol at the C-11 position. tandfonline.comnih.govoup.comuniprot.org In vitro assays have demonstrated that CYP87D18 catalyzes the oxidation of cucurbitadienol at C-11, producing 11-oxo cucurbitadienol and 11-hydroxy cucurbitadienol. nih.govoup.com It also mediates the conversion of 24,25-dihydroxycucurbitadienol to mogrol. uniprot.org Co-expression of CYP87D18 with cucurbitadienol synthase (SgCbQ) in yeast has resulted in the production of intermediates like 11-oxo cucurbitadienol, 11-hydroxy cucurbitadienol, and 11-oxo-24,25-epoxy cucurbitadienol, supporting its role as a multifunctional cucurbitadienol oxidase in the pathway. nih.govoup.com

Other enzymes like squalene epoxidase (SQE), cucurbitadienol synthase (CS), and epoxide hydrolase (EPH) have also been identified as crucial for the early steps of mogrol biosynthesis. nih.govfrontiersin.orgpnas.org

Regulation of Gene Expression in this compound Biosynthesis

The expression of genes encoding the enzymes involved in mogroside biosynthesis is regulated during fruit development in S. grosvenorii. Studies examining gene expression profiles at different fruit developmental stages have provided insights into the regulatory mechanisms. nih.govpnas.org Genes involved in the early stages of mogrol synthesis and primary glycosylations are often highly expressed in young fruit. pnas.org As the fruit matures and sweet mogrosides like this compound and V accumulate, the expression of genes encoding branching glycosylation enzymes tends to be up-regulated. pnas.org Transcriptome and metabolomics analyses have been effective strategies for clarifying the biosynthetic pathway and identifying candidate genes with expression profiles correlating with mogroside accumulation. frontiersin.orgnih.gov For example, the expression of genes like SQE and CS correlates with the rapid formation of mogrol during fruit development. nih.gov Studies investigating the effects of plant growth regulators like forchlorfenuron (B1673536) (CPPU) have shown that they can influence the expression levels of key genes in the mogroside biosynthetic pathway, affecting the accumulation and proportions of different mogrosides. researchgate.net

Biotechnological Approaches for this compound Production

Given the increasing demand for natural, low-calorie sweeteners and the limitations of traditional cultivation and extraction methods, biotechnological approaches, particularly metabolic engineering, are being explored for sustainable this compound production. nih.govnih.gov

Genetic Engineering for Enhanced Biosynthesis in Plant Systems

Genetic engineering offers a promising avenue to enhance mogroside production by modifying the biosynthetic pathway in plants. This can involve overexpressing key pathway genes, introducing genes from S. grosvenorii into other plant species (heterologous expression), or downregulating competing pathways. google.commdpi.comresearchgate.netgoogle.com

Metabolic engineering strategies have been applied to reconstruct the mogroside biosynthetic pathway in heterologous plant hosts like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana. nih.govmdpi.comresearchgate.net By introducing a combination of genes encoding enzymes such as SQE, CS, EPH, CYP450s, and UGTs from S. grosvenorii, researchers have successfully engineered these plants to produce various mogrosides, including intermediates like mogroside IIE and mogroside III. nih.govmdpi.comresearchgate.net For instance, engineered Arabidopsis thaliana has been shown to produce siamenoside I and mogroside III. nih.govresearchgate.net Engineered tobacco plants have also produced mogroside IIE and mogroside III. nih.govresearchgate.netnih.gov

An efficient multigene stacking strategy is crucial for introducing the multiple genes required for the complete mogroside biosynthetic pathway into host plants. nih.govmdpi.com Strategies like in-fusion based gene stacking combined with 2A peptides have been developed and successfully used to assemble and express multiple mogroside synthase genes in Nicotiana benthamiana and Arabidopsis thaliana. nih.govmdpi.comnih.gov

While significant progress has been made in producing upstream intermediates and less glucosylated mogrosides in heterologous plant systems, achieving high-level production of highly glucosylated mogrosides like this compound and V through de novo synthesis in these hosts remains a challenging area of research. nih.govmdpi.com However, these engineered plants serve as valuable platforms for studying the pathway and optimizing production. nih.govmdpi.com

Example Data from Genetic Engineering Efforts:

Heterologous Production of this compound in Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

Microbial cell factories, particularly Saccharomyces cerevisiae (baker's yeast), have emerged as promising hosts for the heterologous production of plant-derived natural products like mogrosides due to their genetic tractability and ability to express complex enzymes such as CYP450s. frontiersin.orgnih.gov While the de novo synthesis of the highly glucosylated Mogroside V in yeast has been reported, establishing a complete de novo pathway for this compound specifically presents similar challenges and strategies. nih.gov

Constructing a de novo synthesis pathway for mogrosides in S. cerevisiae involves introducing and expressing the necessary genes from S. grosvenorii or other organisms that encode the enzymes in the biosynthetic route from a simple carbon source (like glucose) to the desired mogroside. frontiersin.orggoogle.com This typically requires assembling a pathway that includes enzymes for the synthesis of the triterpene backbone (mogrol) and the subsequent glycosylation steps. The pathway to mogrol involves enzymes such as squalene synthase (ERG9), squalene epoxidase (ERG1), cucurbitadienol synthase (SgCDS), epoxide hydrolase (SgEPH), and cytochrome P450 (CYP87D18). frontiersin.orgresearchgate.netnih.gov Following mogrol production, specific UGTs are needed to attach the four glucose units required for this compound. researchgate.netnih.gov

Research has focused on constructing de novo pathways for mogrol and Mogroside V in yeast. For instance, a de novo biosynthesis pathway for mogrol was successfully constructed in S. cerevisiae by expressing genes like SgCDS, SgEPH3, CYP87D18, and AtCPR1. frontiersin.orgnih.gov Achieving this compound synthesis from mogrol in yeast requires the introduction of specific UGTs capable of catalyzing the required glucosylation steps. Studies have identified UGTs involved in the glycosylation of mogrol and various mogroside intermediates. researchgate.netnih.govacs.org

Optimizing metabolic flux and precursor supply is crucial for improving the yield of heterologously produced mogrosides in microbial cell factories. frontiersin.org This involves strategies to increase the availability of the initial precursors, such as acetyl-CoA, which feeds into the mevalonate (B85504) pathway for triterpene synthesis. frontiersin.org Techniques include overexpression of key enzymes in the mevalonate pathway and blocking or downregulating competing pathways that divert precursors. frontiersin.orgnih.gov For example, knocking out genes like MLS1 and CIT2 in yeast can enhance acetyl-CoA supply. frontiersin.org Inhibiting the sterol synthesis pathway, which also utilizes squalene, is another strategy to redirect metabolic flux towards mogroside production while maintaining essential cell growth. frontiersin.orgnih.gov

Furthermore, optimizing the expression levels and activity of the heterologously expressed enzymes, particularly the membrane-bound CYP450s and UGTs, is critical. frontiersin.org This can involve codon optimization, selection of strong promoters, and improving enzyme localization and folding within the host cell. frontiersin.orgnih.gov

Plant Tissue Culture and Cell Suspension Systems for this compound Production

Plant tissue culture and cell suspension systems offer alternative methods for producing mogrosides, including this compound, independent of traditional field cultivation of S. grosvenorii. alliedacademies.orgx-mol.netdntb.gov.ua These in vitro systems can provide a controlled environment for biomass accumulation and secondary metabolite production. alliedacademies.org

Studies have explored the establishment of callus and cell suspension cultures from S. grosvenorii fruit mesocarp and stems for mogroside production. x-mol.netdntb.gov.ua While these cultures can produce mogrosides, the content may vary compared to the fruit. For instance, callus derived from mesocarp has been shown to contain Mogroside V, 11-oxo-mogroside V, siamenoside I, and mogroside IIIE. x-mol.net Cell suspension cultures derived from mesocarp callus also contained Mogroside V and 11-oxo-mogroside V, with enhanced cell biomass. x-mol.net

Elicitation and stress induction are strategies used in plant tissue and cell cultures to enhance the production of secondary metabolites like mogrosides. alliedacademies.org Elicitors are substances that trigger defense responses in plants, leading to increased synthesis of certain compounds. alliedacademies.org Examples of elicitors include jasmonic acid, methyl jasmonate, and salicylic (B10762653) acid. alliedacademies.orgnih.gov Treating S. grosvenorii with jasmonic acid has been shown to increase mogroside levels. alliedacademies.org

Stress induction, such as exposure to drought or high salt concentrations, can also stimulate the production of specialized metabolites. alliedacademies.org Water stress, for instance, has been reported to increase mogroside levels in S. grosvenorii. alliedacademies.org These methods aim to mimic environmental stresses that the plant might experience in its natural habitat, thereby upregulating the biosynthetic pathways for protective compounds, which include mogrosides.

Enzymatic Synthesis and Biotransformation of this compound and its Derivatives

Enzymatic synthesis and biotransformation offer targeted approaches for producing this compound and its derivatives, often starting from more abundant mogrosides like Mogroside V or the aglycone mogrol. google.comresearchgate.netnih.govmdpi.com Biotransformation typically involves using enzymes, often from microorganisms, to modify existing mogroside structures. researchgate.netnih.gov

Mogroside V, being the most abundant mogroside in S. grosvenorii fruit, is a common substrate for biotransformation into other mogrosides, including this compound. google.comresearchgate.netnih.gov Microorganisms, particularly yeasts and fungi, possessing β-glucosidase activity can hydrolyze the glucose moieties of mogroside V to produce less glucosylated mogrosides like this compound, siamenoside I, and mogroside IIIE. researchgate.netnih.govacs.orgjfda-online.com Specific enzymes or microbial strains can be selected or engineered for selective hydrolysis to favor the production of this compound. researchgate.netmdpi.comacs.org

Enzymatic synthesis can also involve using isolated UGT enzymes to catalyze the glycosylation of mogrol or other intermediates to synthesize this compound. google.com Recombinant UGTs with specific activities can be employed in in vitro reactions to build the this compound structure step-by-step. google.comnih.govacs.org Immobilized enzyme systems using β-glucosidase have been developed for the continuous production of this compound and siamenoside I from S. grosvenorii extract. mdpi.com The flow rate in such systems can be controlled to influence the final product distribution. mdpi.com

Research into glycosyltransferase engineering has led to the development of modified UGT enzymes with enhanced catalytic efficiency for the glycosylation of mogroside intermediates, facilitating the synthesis of various mogrosides, including those structurally related to this compound. nih.govacs.org

Data Table: Mogroside Content in Siraitia grosvenorii Cell Cultures x-mol.net

Culture TypeCompoundContent (mg/g DW)
Mesocarp CallusMogroside V2.96
Mesocarp Callus11-oxo-mogroside V0.66
Mesocarp CallusSiamenoside I0.26
Mesocarp CallusMogroside IIIE0.08
Mesocarp SuspensionMogroside V1.76
Mesocarp Suspension11-oxo-mogroside V0.68

Data Table: Production of this compound and Siamenoside I using Immobilized β-Glucosidase mdpi.com

Flow Rate (mL/min)This compound Concentration (arbitrary units)Siamenoside I Concentration (arbitrary units)
0.2HighestLower
0.3LowerHighest

Note: The exact units for concentration were not provided in the source snippet, so "arbitrary units" are used to represent relative levels.

Extraction, Isolation, and Purification Methodologies for Mogroside Iv

Advanced Extraction Techniques

The pursuit of higher yields, increased purity, and more efficient processing has led to the development of several advanced extraction techniques for mogrosides, including Mogroside IV. These methods offer significant advantages over traditional approaches by leveraging technologies that enhance mass transfer and reduce extraction time and solvent consumption.

Ultrasonic-Assisted Extraction Optimization

Ultrasonic-Assisted Extraction (UAE) is a modern technique that utilizes high-intensity ultrasound to create acoustic cavitation in the solvent. hielscher.com This process disrupts the plant cell walls, facilitating the release of mogrosides and enhancing mass transfer. hielscher.com The method is recognized for its high efficiency and significantly reduced extraction times compared to conventional methods. hielscher.com

Optimization of UAE parameters is crucial for maximizing the yield of mogrosides. Key variables include solvent type, sonication time, temperature, and the ratio of plant material to solvent. hielscher.com Research has shown that both water and ethanol can be effective solvents for this process. hielscher.com

One study focused on optimizing the extraction conditions using single-factor and orthogonal tests. nih.gov The optimal parameters were determined to be an ethanol volume fraction of 60%, a material-liquid ratio of 1:45 (g/mL), an ultrasonic temperature of 55°C, an ultrasound frequency of 40 kHz, and an ultrasonic time of 45 minutes. nih.gov Under these conditions, a mogroside yield of 2.98% was achieved. nih.gov This demonstrates the efficacy of UAE in improving the extraction rate of mogrosides from their natural source, Siraitia grosvenorii. nih.gov

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Mogrosides

ParameterOptimal Value
Ethanol Volume Fraction60%
Material-Liquid Ratio1:45 (g/mL)
Ultrasonic Temperature55°C
Ultrasound Frequency40 kHz
Ultrasonic Time45 min
Resulting Yield2.98%

Microwave-Assisted Extraction Methodologies

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction of bioactive compounds. sciopen.com This method operates on the principles of dipolar rotation and ionic conduction, which cause the rupture of cell walls and the subsequent release of intracellular components into the solvent. sciopen.com MAE is noted for offering higher yields, shorter extraction times, and lower solvent consumption. sciopen.com

Studies have demonstrated that MAE is significantly more effective than conventional boiling methods for extracting mogrosides. nih.gov The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-liquid ratio. sciopen.commaxapress.com

Different research efforts have explored various parameters to optimize mogroside yield using MAE. For instance, one study reported a yield of 1.31% using a microwave power of 638 W for 25 minutes with a 1:30 solid-to-water ratio. maxapress.com Another set of conditions, using 40% ethanol as the solvent at a 1:30 solid-to-liquid ratio and a microwave power of 495 W for 6 minutes, achieved a yield of 0.8%. maxapress.com A comparative study highlighted a mogroside yield of 9.41% under conditions of 750 W power for 15 minutes at 90°C with a 1:30 solid-to-solvent ratio. maxapress.com

Table 2: Comparative Research Findings on Microwave-Assisted Extraction of Mogrosides

Microwave PowerSolventSolid/Solvent RatioTimeTemperatureMogroside Yield
638 WWater1:3025 minN/A1.31%
495 W40% Ethanol1:306 minN/A0.8%
750 WN/A1:3015 min90°C9.41%

Flash Extraction Techniques and Efficiency

Flash extraction is a novel and highly efficient technology for preparing natural active compounds. nih.gov This method is characterized by its rapidity and the fact that it does not require heating, which helps in preserving the integrity of the extracted compounds. nih.gov Compared to traditional methods, it is considered non-destructive and is compatible with various solvents. nih.gov

Research utilizing orthogonal experiments to define the optimal flash extraction process for mogrosides has yielded impressive results. The determined optimal conditions were a material-to-liquid ratio of 1:20 (g/mL), a blade speed of 6000 r/min, a temperature of 40°C, and an extraction time of just 7 minutes. nih.govresearchgate.net This process resulted in a mogroside yield of 6.9% with a purity exceeding 92%. nih.govresearchgate.net Another study reported a total mogroside yield of 8.6% under its own set of optimized conditions. theadl.com

Further comparative studies have underscored the superior efficiency of flash extraction. When compared directly with other advanced methods, flash extraction (at a 1:20 solid/solvent ratio, 6000 r/min for 4 minutes at ambient temperature) achieved a mogroside yield of 10.06%. maxapress.com This was significantly higher than the yields from ultrasonic extraction (5.97%) and microwave-assisted extraction (9.41%) under the conditions of that specific study. maxapress.com

Table 3: Efficiency and Parameters of Flash Extraction for Mogrosides

Material/Liquid RatioBlade SpeedTemperatureTimeYieldPurity
1:20 (g/mL)6000 r/min40°C7 min6.9%>92%
1:20 (g/mL)6000 r/minAmbient4 min10.06%N/A
OptimizedN/AN/AN/A8.6%>92%

Supercritical Fluid Extraction Development

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technology that uses supercritical fluids, most commonly carbon dioxide, as the solvent. mdpi.com This method is particularly advantageous for extracting thermolabile compounds as it can be performed at low temperatures, thus avoiding degradation. mdpi.com The properties of a supercritical fluid can be manipulated by changing pressure and temperature, allowing for selective extraction. mdpi.com

While SFE has been widely applied in the food and pharmaceutical industries, its specific application for the extraction of mogrosides from Siraitia grosvenorii is still considered an area for future development. nih.govresearchgate.net The non-polar nature of supercritical CO2 often requires the use of a co-solvent, such as ethanol, to enhance its efficiency in extracting more polar compounds like mogrosides. maxapress.com The addition of a modifier like ethanol can help mobilize the mogroside molecules within the plant tissue, thereby increasing the extraction efficiency. maxapress.com

One study outlined the conditions for processing with supercritical CO2, which included a flow rate of 1 mL/min, a pressure of 20.7 MPa, and a temperature of 60°C for 30 minutes, with the addition of ethanol as a co-solvent at a flow rate of 0.5 mL/min. maxapress.com

Solvent Extraction Process Innovations

Solvent extraction remains one of the most widely used methods for obtaining mogrosides from Siraitia grosvenorii. maxapress.com Innovations in this traditional technique have focused on optimizing various parameters to enhance yield and purity. Ethanol is a commonly used solvent in this process. mdpi.com

Through response surface analysis experiments, one study identified the optimal conditions for mogroside extraction using ethanol. mdpi.com The parameters were determined to be a 50% ethanol concentration, a material-to-liquid ratio of 1:20 (g/mL), an extraction temperature of 60°C, and a shaking time of 100 minutes, with the extraction performed three times. mdpi.com This optimized process resulted in a mogroside yield of 5.9%. mdpi.com

Another investigation determined that using 55% ethanol at a temperature of 60°C for 70 minutes with a biomass-to-solvent ratio of 1:19 (g/mL) yielded the highest mogroside content in their experiments. vjs.ac.vn These findings highlight the importance of precisely controlling extraction parameters to maximize the recovery of the target compounds.

Table 4: Optimized Parameters for Solvent Extraction of Mogrosides

Ethanol ConcentrationMaterial/Liquid RatioTemperatureTimeResulting Yield
50%1:20 (g/mL)60°C100 min (x3)5.9%
55%1:19 (g/mL)60°C70 minN/A (Highest Content)

Hot Water Extraction Studies

Hot water extraction, also known as decoction, is a traditional, simple, and low-cost method for obtaining mogrosides. maxapress.commdpi.com This technique is considered mature and stable, and the quality of the product is often better than that from extractions using other solvents like ethanol. mdpi.com The primary drawback of this method can be a lower yield compared to more advanced techniques. maxapress.com

Research has been conducted to optimize the hot water extraction process to improve its efficiency. One study determined the optimal conditions to be a material-to-liquid ratio of 1:15 (g/mL), an initial soaking period of 30 minutes, followed by three separate extractions of 60 minutes each. mdpi.com This optimized hot water extraction process achieved a mogroside yield of 5.6%, demonstrating its viability for industrial production. mdpi.com

To further enhance the yield, hot water extraction has been combined with other technologies. For example, a process involving boiling the raw material three times for 3-5 hours, followed by ultrafiltration membrane separation, was able to obtain a mogroside yield of 1.8%. maxapress.com

Table 5: Research Findings on Hot Water Extraction of Mogrosides

MethodMaterial/Liquid RatioTimeResulting Yield
Optimized Hot Water Extraction1:15 (g/mL)30 min soak + 3 x 60 min extraction5.6%
Hot Water Extraction with Ultrafiltration1:3 (g/mL)3-5 hours (x3)1.8%

Sophisticated Purification Strategies for this compound

Following initial extraction from Siraitia grosvenorii (monk fruit), the crude extract contains a mixture of various mogrosides, including this compound, alongside other compounds like polyphenols, flavonoids, and sugars. google.com Achieving high purity of this compound necessitates the use of sophisticated, multi-step purification strategies that leverage the physicochemical properties of the different molecules in the extract.

Column Chromatography Applications (e.g., Macroporous Resin, C18)

Column chromatography is a cornerstone technique for the separation and purification of mogrosides. This method relies on the differential partitioning of compounds between a stationary phase (packed in a column) and a mobile phase (solvent).

Macroporous Resin Chromatography Macroporous resins are widely used for the initial enrichment of total mogrosides from the crude extract due to their high adsorption capacity, cost-effectiveness, and ease of regeneration. nih.gov These resins are synthetic polymers with a porous structure that separates molecules based on polarity and molecular weight. nih.gov

Research on the separation of mogrosides has demonstrated the effectiveness of various macroporous resins. For instance, in studies primarily focused on Mogroside V, resins are evaluated for their adsorption and desorption characteristics. mdpi.comnih.gov A common procedure involves loading the aqueous fruit extract onto a resin column, washing with deionized water to remove highly polar impurities like sugars, and then eluting the adsorbed mogrosides with an ethanol-water solution. nih.govmdpi.com The concentration of ethanol is a critical parameter; for example, a 40% aqueous ethanol solution has been used effectively to desorb mogrosides. nih.gov One study identified the HZ 806 resin as having the best adsorption and desorption capacities among six tested resins for enriching mogrosides. nih.gov

Reversed-Phase C18 Chromatography For finer separation of individual mogrosides, reversed-phase chromatography is frequently employed, often using a C18 (octadecyl-silica) stationary phase. google.commdpi.com In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. Mogrosides, being moderately polar glycosides, are separated based on subtle differences in their polarity. This compound, having four glucose units, exhibits different retention behavior compared to Mogroside V (five glucose units) or Mogroside III (three glucose units). researchgate.net

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water. mdpi.comnih.gov Gradient elution, where the concentration of the organic solvent is gradually increased, is often used to achieve better resolution between the different mogrosides. mdpi.com For example, a multi-step purification protocol used a C18 flash chromatography column and eluted fractions with increasing concentrations of acetonitrile in water (from 10% to 100%) to separate different mogrosides. google.com

Table 1: Examples of Column Chromatography Parameters for Mogroside Purification
Stationary PhaseMobile Phase / EluentApplicationReference
Macroporous Resin (HZ 806)Deionized water (wash); 40% aqueous ethanol (elution)Initial enrichment of total mogrosides from crude extract. nih.govmdpi.com
Reversed-Phase C18Acetonitrile/Water gradientFine separation of individual mogrosides (this compound, V, etc.). mdpi.comgoogle.com
Silica (B1680970) GelEthyl acetate/Ethanol mixturePurification of a concentrated mogroside solution. google.com
YMC-Pack-ODS-AMC C180.01% formic acid solution and methanolHPLC analysis and resolution of this compound and Siamenoside I. nih.govmdpi.com

Membrane Separation Technologies

Membrane separation technologies, such as ultrafiltration and nanofiltration, are increasingly integrated into mogroside purification protocols. google.comgoogle.comgoogle.com These pressure-driven processes use semi-permeable membranes to separate molecules based on size and shape.

Ultrafiltration (UF): This technique is used to remove large molecules like proteins and polysaccharides from the crude extract, clarifying the solution before it undergoes further chromatographic purification.

Nanofiltration (NF): Nanofiltration membranes have a smaller pore size and are used to concentrate the mogroside solution by allowing water and some mineral salts to pass through while retaining the larger mogroside molecules. google.com This step reduces the volume of the solution, making subsequent steps like chromatography or drying more efficient. google.com

Using membrane technology can eliminate the need for organic solvents in the early purification stages, offering a more environmentally friendly and efficient process. google.com

Affinity Chromatography Approaches

Affinity chromatography is a highly selective purification technique that separates molecules based on a specific and reversible binding interaction between the target molecule and an immobilized ligand. thermofisher.com While less common than macroporous resin or reversed-phase chromatography for mogrosides, specialized affinity-based methods have been developed.

One innovative approach involves the use of boronic acid-functionalized silica gel to purify Mogroside V. mdpi.com Boronic acid forms reversible covalent bonds with cis-diol groups present in the glucose units of mogrosides. The purification process involves:

Adsorption: The crude mogroside extract is loaded onto the boronic acid column at an acidic pH (e.g., pH 3), promoting the formation of the boronate ester complex with the mogroside's glucose moieties.

Elution: The bound mogrosides are then released by changing the pH to a neutral or slightly alkaline condition (e.g., pH 7), which destabilizes the complex. mdpi.com

This method demonstrated a significant increase in the purity of Mogroside V, from 35.67% to 76.34%, showcasing the high selectivity of affinity-based approaches. mdpi.com Such principles can be adapted for the specific targeting and isolation of this compound.

Optimization of Multi-Step Purification Protocols

Achieving high-purity this compound is rarely accomplished in a single step. Therefore, the optimization of multi-step protocols that combine several purification techniques is crucial. A typical advanced protocol might involve:

Initial Extraction and Clarification: Hot water extraction followed by centrifugation and ultrafiltration to remove solids and macromolecules. google.comgoogle.com

Enrichment and Concentration: Passing the clarified extract through a macroporous resin column to adsorb mogrosides, followed by elution with ethanol. The eluate is then concentrated using nanofiltration. google.comgoogle.com

High-Resolution Separation: The concentrated mogroside mixture is subjected to one or more rounds of high-performance liquid chromatography (HPLC) or flash chromatography on a C18 column to separate the individual mogrosides, including this compound. google.com

Final Polish and Crystallization: Further purification may be achieved using techniques like gel filtration chromatography (e.g., Sephadex LH-20) to remove any remaining impurities. google.com The final step often involves crystallization from a solvent mixture (e.g., ethyl acetate and ethanol) to obtain the high-purity crystalline product. google.com

Furthermore, bioconversion strategies can be integrated into the process. For instance, using immobilized β-glucosidase in a bioreactor can convert Mogroside V into this compound and Siamenoside I. nih.govmdpi.comresearchgate.net By controlling reaction conditions like flow rate, the production of this compound can be maximized, simplifying its subsequent purification. nih.govresearchgate.net

Factors Influencing Extraction Yield and Purity

Key factors include:

Extraction Method: The choice of extraction technique significantly impacts the yield. While traditional hot water decoction is simple, advanced methods like ultrasonic-assisted extraction, microwave-assisted extraction, and flash extraction have shown higher yields in shorter times. maxapress.comnih.gov For example, one study reported a mogroside yield of 10.06% with flash extraction, compared to 5.97% with ultrasonic extraction. maxapress.com

Solvent: The type of solvent and its concentration are critical. Water is a green solvent, but aqueous ethanol solutions (e.g., 50-70% ethanol) often result in higher extraction yields. maxapress.comnih.gov

Process Parameters: Variables such as temperature, extraction time, and the solid-to-liquid ratio must be optimized for each extraction method to maximize yield. nih.gov

Fruit Maturity and Post-Ripening: The concentration of individual mogrosides, including this compound, changes as the Siraitia grosvenorii fruit matures. researchgate.net Harvesting the fruit at the optimal stage is crucial. Additionally, post-ripening storage conditions can be controlled to promote the enzymatic conversion of precursor mogrosides into more desirable, sweeter ones. nih.gov

Chromatographic Conditions: During purification, factors such as the choice of resin, mobile phase composition, pH, and flow rate directly affect the resolution and purity of the separated mogrosides. mdpi.commdpi.com For example, a lower flow rate in column chromatography generally leads to better separation but increases the processing time. researchgate.net

Table 2: Comparison of Different Extraction Methods for Total Mogrosides
Extraction MethodKey ParametersReported YieldReference
Hot Water ExtractionSolid/liquid ratio 1:15, 3 extractions for 60 min each5.6% nih.gov
Ethanol Extraction50% ethanol, 1:20 ratio, 60°C, 100 min, 3 extractions5.9% nih.gov
Ultrasonic-Assisted60% ethanol, 1:45 ratio, 55°C, 40 kHz, 45 min2.98% nih.gov
Microwave-AssistedWater, 1:8 ratio, 750 W, 15 min~0.73% maxapress.com
Flash Extraction1:20 ratio, 6000 r/min, 40°C, 7 min6.9% nih.gov
Subcritical Water-62.4% maxapress.com

Analytical Characterization and Quantification of Mogroside Iv

Chromatographic Techniques for Mogroside IV Analysis

Chromatography plays a crucial role in separating this compound from other compounds present in a sample, which is essential for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the analysis of mogrosides, including this compound. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

Reverse-phase C18 columns are commonly used for the separation of mogrosides. mdpi.commdpi.com Mobile phases typically consist of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of a small percentage of an acid, such as formic acid, to improve peak shape and ionization efficiency for mass spectrometric detection. mdpi.comoup.comnih.gov Detection is frequently performed using UV absorption, often at a wavelength around 203 nm or 210 nm, where mogrosides exhibit chromophores. mdpi.commdpi.comajol.info Gradient elution programs, where the mobile phase composition changes over time, are often employed to effectively separate the various mogrosides with differing polarities. mdpi.comajol.info

For instance, one reported HPLC method for the analysis of Siraitia grosvenorii extract, including siamenoside I and this compound, utilized a YMC-Pack-ODS-AMC C18 column with a mobile phase of 0.01% formic acid in water and methanol, detected by UV absorption at 210 nm. mdpi.com Another method for mogroside V analysis used a Waters Sunfire C18 column with a gradient elution of acetonitrile and water, monitored at 203 nm. ajol.info While these examples specifically mention mogroside V or siamenoside I, the principles of C18 reverse-phase chromatography, mobile phase composition, and UV detection are generally applicable to the analysis of this compound due to its similar structural characteristics to other mogrosides.

HPLC methods are often developed and validated to ensure their sensitivity, accuracy, and repeatability for the quantification of mogrosides in various samples. oup.combfr-akademie.de

High-Performance Thin-Layer Chromatography (HPTLC) for Semi-Quantification

High-Performance Thin-Layer Chromatography (HPTLC) can also be used for the analysis and semi-quantification of this compound, particularly when analyzing multiple samples simultaneously or for initial screening. frontiersin.orgnih.govresearchgate.net HPTLC involves separating compounds on a thin layer of stationary phase coated on a plate, followed by visualization and densitometric scanning. frontiersin.orgnih.gov

For the analysis of mogrosides by HPTLC, a silica (B1680970) gel stationary phase is typically used. frontiersin.orgnih.gov The mobile phase composition is crucial for achieving adequate separation. Mixtures of solvents like n-butanol, ethyl acetate, water, ethanol, and acetic acid have been reported. frontiersin.orgnih.gov Visualization of mogrosides on HPTLC plates can be achieved by dipping the plate in a derivatization solution, such as 10% sulfuric acid in ethanol, followed by heating, which produces colored spots that can be observed under white light or UV light (e.g., 366 nm). frontiersin.orgnih.govresearchgate.net

Semi-quantification using HPTLC involves scanning the developed plate with a densitometer to measure the intensity of the spots, which is proportional to the amount of the compound present. frontiersin.orgnih.govresearchgate.net While HPTLC may sometimes face challenges in achieving complete separation of closely related mogrosides, it can still provide valuable information regarding the presence and relative amounts of this compound in samples, especially when combined with chemometric analysis. frontiersin.orgnih.govresearchgate.net For example, one study utilized HPTLC to semi-quantify this compound, alongside other mogrosides and sugars, in monk fruit products processed by different drying methods. frontiersin.orgnih.gov

Mass Spectrometry for this compound Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for the identification, structural elucidation, and quantification of this compound, often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. LC-MS can provide information about the molecular weight of this compound and help in identifying it based on its characteristic mass-to-charge ratio (m/z).

LC-MS analysis of monk fruit extract has identified this compound based on its molecular ion. For instance, the LC-MS spectrum of unmodified Luo Han Guo fruit extract showed a peak at m/z 1123.6 corresponding to this compound. csic.esacs.org LC-MS can also be used to monitor changes in mogroside composition, such as during enzymatic glycosylation reactions. csic.esacs.org While LC-MS is effective for identifying and relatively quantifying mogrosides, its sensitivity to higher molecular weight compounds might be limited. csic.es LC-MS profiles have also revealed the potential presence of multiple this compound isomers. csic.es

Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS), often coupled with LC (LC-MS/MS), provides more detailed structural information and enhanced sensitivity and selectivity for the analysis of this compound. In LC-MS/MS, the precursor ion (molecular ion or a fragment ion) of the analyte is selected and fragmented further, generating characteristic product ions. The fragmentation pattern can be used to confirm the structure of the compound.

LC-MS/MS is a valuable technique for both structural confirmation and quantification of this compound. It allows for the selective detection of this compound even in complex matrices by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM). researchgate.netcabidigitallibrary.orggoogle.com This minimizes interference from other compounds, leading to higher sensitivity and accuracy. google.com

LC-MS/MS has been used to quantify this compound, along with other mogrosides, in Siraitia grosvenorii fruits at different maturity stages. researchgate.netcabidigitallibrary.org The method involves sample preparation, LC separation, and detection using a triple quadrupole mass spectrometer operating in MRM mode. researchgate.netcabidigitallibrary.org The use of negative ion mode has been reported for the detection of mogrosides by LC-MS/MS. nih.govgoogle.com

Detailed research findings using LC-MS/MS have shown good recovery rates and repeatability for the quantification of mogrosides, including this compound. google.com For example, a method for analyzing seven mogrosides in Luo Han Guo extract by LC-MS/MS in negative ion mode reported detection limits between 9.288 ng/mL and 18.159 ng/mL and recovery rates between 95.5% and 103.7% with relative standard deviations between 3.5% and 5.2%. google.com

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique that can be applied to the analysis of mogrosides, including this compound. MALDI-TOF MS is particularly useful for analyzing larger molecules and can provide information about the molecular weight distribution of compounds in a sample.

MALDI-TOF MS has been used for the structural characterization of mogrosides. acs.orgreading.ac.ukacs.orgresearchgate.net In this technique, the sample is mixed with a matrix material, spotted onto a target plate, and irradiated with a laser. The matrix absorbs the laser energy and transfers it to the analyte, causing ionization and desorption. The ions are then accelerated, and their time of flight to the detector is measured, which is related to their mass-to-charge ratio.

MALDI-TOF MS operating in linear mode and positive ion mode has been used to detect glycosylated species of mogrosides as [M + Na]+ ions. reading.ac.ukacs.org While often applied to analyze modified or higher glycosylated mogrosides, MALDI-TOF MS can also provide information on the presence of this compound, typically observed as its sodiated ion peak. csic.es It has been used in conjunction with LC-MS to provide a comprehensive structural analysis of mogroside mixtures. csic.esresearchgate.net

Spectroscopic Methods for this compound Structural Studies

Spectroscopic methods play a crucial role in the structural elucidation and characterization of mogrosides, including this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable information about the molecular structure and functional groups present. solubilityofthings.combibliotekanauki.plresearchgate.net

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY, TOCSY, HSQC, and HMBC), is a powerful tool for determining the arrangement of atoms and connectivity within the this compound molecule. bibliotekanauki.plresearchgate.netnih.goviosrphr.org These experiments help in assigning specific proton and carbon signals to their respective positions in the mogrol (B2503665) core and the attached glucose units, confirming the glycosylation sites and linkages. iosrphr.org Detailed NMR spectral assignments for mogrosides have been reported, aiding in the identification of known and novel structures. researchgate.netiosrphr.org

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying the aglycone and sugar moieties. google.comiosrphr.orgcsic.es Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) MS can provide accurate mass measurements, further supporting structural confirmation. iosrphr.org LC-MS is frequently used, coupling the separation power of liquid chromatography with the detection capabilities of mass spectrometry. csic.esgoogle.comresearchgate.netgoogle.com

Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in this compound, such as hydroxyl (-OH) and carbonyl (C=O) groups, through their specific vibrational absorption bands. solubilityofthings.combibliotekanauki.plresearchgate.net Comparing the IR spectrum of a this compound sample with known data helps in its identification and provides insights into its chemical bonds. bibliotekanauki.pl

Development and Validation of Sensitive Quantification Methods for this compound in Complex Matrices

Accurate and sensitive quantification of this compound is essential for quality control of monk fruit extracts, product formulation, and research purposes. Due to the complex nature of monk fruit extracts and food matrices, sophisticated analytical methods are required to separate this compound from other components and accurately measure its concentration. google.comshimadzu.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of mogrosides. google.commdpi.com HPLC coupled with various detectors, such as UV absorption detectors, is commonly employed. mdpi.com However, given the similar structures of different mogrosides, achieving satisfactory separation solely by HPLC can be challenging, and sensitivity might be limited in complex samples. google.com

To overcome these limitations and enhance sensitivity and selectivity, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently utilized for the quantification of this compound in complex matrices. researchgate.netgoogle.comresearchgate.netgoogle.comshimadzu.com LC-MS/MS, particularly using multiple reaction monitoring (MRM) mode, can significantly reduce interference from the sample matrix, leading to lower detection limits and improved accuracy. google.comshimadzu.com

Method validation is a critical step in developing reliable quantification methods. This involves assessing parameters such as detection limit, recovery rate, and relative standard deviation (RSD) to ensure the method is sensitive, accurate, and repeatable. google.com For instance, a validated LC-MS/MS method for analyzing mogrosides in Luo Han Guo extract reported detection limits in the range of 9.288 ng/mL to 18.159 ng/mL, recovery rates between 95.5% and 103.7%, and RSD values between 3.5% and 5.2%. google.com

Quantification in complex matrices can be affected by matrix effects, which can either suppress or enhance the analyte signal. chromatographyonline.com Strategies to mitigate matrix effects include using appropriate sample preparation methods, such as extraction and purification techniques, and employing internal standards or the standard addition method for quantification. thermofisher.comchromatographyonline.com High-performance thin-layer chromatography (HPTLC) combined with scanning has also been explored for the semi-quantification of mogrosides, including this compound, in monk fruit products, although achieving complete separation of all mogrosides can be difficult with this method. nih.govfrontiersin.org

Research has shown that the content of this compound can vary depending on factors such as the maturity stage of the monk fruit and the drying methods used during processing. researchgate.netnih.govfrontiersin.org For example, studies have indicated that low-temperature drying methods can result in higher contents of this compound compared to traditional hot-air drying. nih.govfrontiersin.org

Analytical TechniqueApplication for this compound AnalysisKey Information Provided
NMR Spectroscopy (¹H, ¹³C, 2D NMR)Structural elucidation, confirmation of glycosylation sites and linkagesDetailed information on atomic connectivity, functional groups, and molecular arrangement. bibliotekanauki.plresearchgate.netnih.goviosrphr.org
Mass Spectrometry (MS, LC-MS, LC-MS/MS)Determination of molecular weight, elemental composition, fragmentation pattern, quantificationConfirmation of molecular formula, identification of aglycone and sugar moieties, sensitive and selective quantification in complex matrices. google.comiosrphr.orgcsic.esgoogle.comresearchgate.netgoogle.comshimadzu.com
Infrared (IR) SpectroscopyIdentification of functional groupsInformation on the presence of characteristic chemical bonds like O-H and C=O. solubilityofthings.combibliotekanauki.plresearchgate.net
High-Performance Liquid Chromatography (HPLC)Separation of mogrosides, quantificationSeparation of this compound from other compounds in a mixture, quantitative analysis. google.commdpi.com
High-Performance Thin-Layer Chromatography (HPTLC)Separation and semi-quantificationSeparation of components in monk fruit extracts, semi-quantitative analysis of this compound. nih.govfrontiersin.org

Preclinical Pharmacological and Biological Investigations of Mogroside Iv

Anti-Cancer Mechanisms and Efficacy in In Vitro and Animal Models

Preclinical studies have demonstrated that Mogroside IV, specifically Mogroside IVe, exhibits anti-cancer properties through multiple mechanisms, including inhibiting cell proliferation, inducing apoptosis, modulating the cell cycle, and interacting with key signaling pathways. These effects have been observed in various cancer cell lines and animal xenograft models.

Inhibition of Cellular Proliferation

Mogroside IVe has been shown to significantly inhibit the proliferation of cultured cancer cells in a dose-dependent manner. Studies using colorectal cancer HT29 cells and laryngeal cancer Hep-2 cells demonstrated a reduction in cell viability upon treatment with varying concentrations of Mogroside IVe. nih.govnih.govresearchgate.netresearchgate.net Morphological changes indicative of reduced proliferation were also observed in these cell lines following Mogroside IVe treatment. nih.govresearchgate.netresearchgate.net

Induction of Apoptosis Pathways

A key mechanism underlying the anti-cancer activity of Mogroside IVe is the induction of apoptosis in cancer cells. TUNEL assays performed in xenograft models derived from HT29 and Hep-2 cells revealed a significant increase in the number of apoptotic bodies in tumors treated with Mogroside IVe compared to control groups. nih.gov This finding suggests that the suppression of tumor growth by Mogroside IVe is, at least in part, attributable to increased apoptosis of tumor cells. nih.gov Studies also indicate that Mogroside IVe may induce apoptosis by upregulating the expression of the tumor suppressor protein p53. nih.govmdpi.comresearchgate.netresearchgate.net Furthermore, some research on related mogrosides or extracts suggests involvement of apoptotic regulators like Bcl-2 and Bax, with downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax observed in treated cancer cells. scivisionpub.comscirp.orgscivisionpub.com

Modulation of Cell Cycle Progression

Mogrosides, including components related to this compound, have been reported to influence cell cycle progression in cancer cells. Studies have indicated that certain mogroside-based products can lead to a G1 cell cycle arrest, preventing cells from entering the S phase required for DNA replication and cell division. researchgate.netscivisionpub.comscirp.org This arrest in the G1 phase contributes to the reduction in cell viability and growth cessation observed in treated cancer cells. scirp.org Mogrol (B2503665), a metabolite of mogrosides, has also been shown to induce G0/G1 cell cycle arrest in leukemia cells, accompanied by enhanced p21 expression. oup.comtandfonline.comnih.gov

Interaction with Key Signaling Pathways (e.g., p53, ERK1/2, MMP-9, STAT3, PI3K/Akt)

Mogroside IVe has been shown to interact with specific signaling pathways involved in cancer development and progression. Research indicates that Mogroside IVe treatment leads to the upregulation of the tumor suppressor p53. nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net Concurrently, it has been observed to downregulate the expression of phosphorylated extracellular signal-regulated kinases (ERK)1/2 and matrix metallopeptidase 9 (MMP-9). nih.govnih.govresearchgate.netmdpi.comresearchgate.net The downregulation of p-ERK1/2 and MMP-9 suggests a potential mechanism by which Mogroside IVe inhibits cancer cell proliferation and possibly invasion and metastasis, as MMP-9 plays a critical role in these processes. nih.govmdpi.com

While studies specifically on Mogroside IVe's direct interaction with STAT3 and PI3K/Akt pathways are limited in the provided results, research on related compounds offers insights. Mogrol, a metabolite of mogrosides, has been shown to inhibit the ERK1/2 and STAT3 pathways, specifically by suppressing p-ERK1/2 and p-STAT3, which contributes to the inhibition of leukemia cell proliferation and induction of apoptosis. oup.comtandfonline.comtandfonline.comnih.gov Inhibition of STAT3 can lead to the upregulation of cell cycle inhibitors like p21 and p27. tandfonline.comtandfonline.com The PI3K/Akt pathway has been implicated in studies involving other triterpenoids, suggesting a potential area for future research regarding this compound. researchgate.netresearchgate.net

In Vitro Studies on Specific Cancer Cell Lines (e.g., Colorectal, Laryngeal, Pancreatic)

Colorectal Cancer: Mogroside IVe has demonstrated dose-dependent inhibition of proliferation in colorectal cancer HT29 cells. nih.govnih.govresearchgate.netresearchgate.net

Laryngeal Cancer: Similarly, Mogroside IVe has shown dose-dependent inhibition of proliferation in laryngeal cancer Hep-2 cells. nih.govnih.govresearchgate.netresearchgate.net

Pancreatic Cancer: While specific data for this compound is limited, studies on mogrosides in general have indicated their ability to inhibit the growth of pancreatic cancer cells (e.g., PANC-1) and induce cell death. mdpi.comresearchgate.netnih.govselleckchem.com This suggests that this compound, as a component of mogrosides, may contribute to these effects.

Data from in vitro proliferation studies often involves measuring cell viability using assays like MTT.

Cell LineCompoundEffect on ProliferationReference
HT29 (Colorectal)Mogroside IVeInhibited (Dose-dependent) nih.govnih.govresearchgate.netresearchgate.net
Hep-2 (Laryngeal)Mogroside IVeInhibited (Dose-dependent) nih.govnih.govresearchgate.netresearchgate.net
PANC-1 (Pancreatic)Mogrosides (General)Inhibited mdpi.comresearchgate.netnih.govselleckchem.com

In Vivo Anti-Tumorigenic Effects in Xenograft Models

The anti-cancer efficacy of Mogroside IVe has also been evaluated in in vivo xenograft models. In mice subcutaneously inoculated with HT29 (colorectal cancer) or Hep-2 (laryngeal cancer) cells, treatment with Mogroside IVe resulted in statistically significant inhibition of tumor growth. nih.govnih.gov Both the size and weight of the tumors were significantly reduced in Mogroside IVe-treated mice compared to control groups. nih.gov This in vivo anti-tumorigenic effect was accompanied by the induction of apoptosis and modulation of signaling pathways observed in in vitro studies. nih.gov

Cancer Type (Xenograft)Cell Line UsedCompoundIn Vivo EffectReference
Colorectal CancerHT29Mogroside IVeInhibited Tumor Growth nih.govnih.gov
Laryngeal CancerHep-2Mogroside IVeInhibited Tumor Growth nih.govnih.gov
Pancreatic CancerPANC-1Mogroside VInhibited Tumor Growth researchgate.netnih.govselleckchem.com

Research on Mogroside IVe as a Potent Anti-Cancer Agent

Preclinical studies have explored the potential of mogroside IVe, a specific triterpenoid (B12794562) glycoside from monk fruit, as an anti-cancer agent. Research utilizing in vitro and in vivo models of colorectal and laryngeal cancer has indicated that mogroside IVe can inhibit the proliferation of cancer cells. nih.govnih.govresearchgate.net

Studies on colorectal cancer HT29 cells and throat cancer Hep-2 cells demonstrated that mogroside IVe suppressed cell proliferation in a dose-dependent manner in cell cultures and in xenografted mice. nih.govnih.govresearchgate.net This antiproliferative effect was associated with specific molecular changes. Mogroside IVe treatment led to the upregulation of the tumor suppressor protein p53. nih.govnih.govresearchgate.net Concurrently, it resulted in the downregulation of matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2. nih.govnih.govresearchgate.net These findings suggest that phospho-ERK1/2, p53, and MMP-9 may be molecular targets through which mogroside IVe exerts its anti-cancer effects. nih.gov The ability of mogroside IVe to suppress tumor growth may be partly attributed to the induction of apoptosis in cancer cells, as observed in TUNEL assays in a xenograft model. nih.gov

The following table summarizes some of the key findings regarding Mogroside IVe's anti-cancer activity:

Cancer Cell LineModel TypeObserved Effect on ProliferationAssociated Molecular Changes
HT29 (Colorectal)In vitro, In vivo (xenograft)Dose-dependent inhibitionUpregulation of p53, Downregulation of p-ERK1/2 and MMP-9
Hep-2 (Throat)In vitro, In vivo (xenograft)Dose-dependent inhibitionUpregulation of p53, Downregulation of p-ERK1/2 and MMP-9

These preclinical results suggest that mogroside IVe holds potential as a biologically active phytochemical for further investigation in the context of colorectal and throat cancers. nih.govnih.gov

Anti-Inflammatory Effects and Molecular Targets

Mogrosides, including this compound, have been reported to possess anti-inflammatory activity. tandfonline.commdpi.com Research has explored their influence on various aspects of the inflammatory response, including cytokine expression, gene modulation, and signaling pathways.

Inhibition of Pro-Inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

Studies have indicated that mogrosides can inhibit the production of pro-inflammatory cytokines. For instance, research on Mogroside V, another mogroside from Siraitia grosvenorii, demonstrated significant inhibition of the LPS-induced production of pro-inflammatory factors such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in BV-2 cells. nih.govresearchgate.net While these specific findings relate to Mogroside V, they suggest a potential for other mogrosides, including this compound, to exert similar effects on these key inflammatory mediators.

Modulation of Inflammatory Gene Expression (e.g., iNOS, COX-2)

Mogrosides have also been shown to modulate the expression of genes involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research on Mogroside V in LPS-induced macrophages indicated that it inhibited the expression of COX-2 and iNOS. nih.gov Elevated mRNA expression of iNOS and TNF-α was observed in PM2.5-stimulated RAW 254.7 cells, and treatment with inhibitors of the TLR4/NF-κB/COX-2 pathway reduced the expression of pro-inflammatory factors, correlating with the downregulation of this pathway. researchgate.net This suggests that mogrosides may influence inflammation by impacting the expression of these enzymes.

Influence on Inflammatory Signaling Pathways (e.g., NF-κB, TLR4)

Several studies highlight the influence of mogrosides on key inflammatory signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor kappa-B (NF-κB) pathways. The TLR4/NF-κB pathway plays a crucial role in mediating inflammatory responses. nih.govfrontiersin.org Activation of TLR4 by ligands like lipopolysaccharide (LPS) leads to the activation of NF-κB, which in turn promotes the release of pro-inflammatory factors. nih.govfrontiersin.org

Research on Mogroside V has shown that it suppresses TLR4 and myeloid differentiation factor 88 (MyD88), a downstream adaptor protein in the TLR4 pathway. nih.govresearchgate.net Furthermore, Mogroside V has been observed to suppress the phosphorylation of NF-κB. nih.gov Inhibition of the TLR4/MyD88/NF-κB signaling pathway has been identified as a mechanism by which mogrosides exert anti-inflammatory effects. researchgate.netmums.ac.ir For example, Mogroside IIIE was found to inhibit inflammation and reduce p-NF-κB expression by inhibiting the TLR4/MyD88/NF-κB signaling pathway in both in vivo and in vitro studies. mums.ac.ir

The NF-κB protein regulates the expression of numerous immune-related genes, including those encoding inflammatory mediators. frontiersin.org By influencing the TLR4/NF-κB pathway, mogrosides can impact the transcription of these genes and subsequently reduce the inflammatory response. frontiersin.org

In Vitro and In Vivo Models of Inflammation

Preclinical investigations into the anti-inflammatory effects of mogrosides have utilized various in vitro and in vivo models. In vitro studies have commonly employed cell lines such as macrophages (e.g., BV-2, RAW 254.7) stimulated with LPS or other inflammatory stimuli to assess the impact of mogrosides on cytokine production, gene expression, and signaling pathway activation. nih.govresearchgate.net

In vivo models, such as LPS-induced acute lung injury in mice or isoproterenol-induced myocardial fibrosis in mice, have been used to evaluate the anti-inflammatory efficacy of mogrosides in a living system. nih.govmums.ac.ir These models allow for the assessment of the effects of mogrosides on inflammatory markers, tissue pathology, and signaling pathway activity in a more complex biological context. For instance, a mouse ear swelling model has also been used to study the anti-inflammatory effects of mogrosides. mdpi.com

Antioxidant Activities

Mogrosides, including this compound, are known to possess antioxidant properties. biosynth.comtargetmol.commedchemexpress.comtandfonline.com Antioxidants play a crucial role in counteracting oxidative stress caused by free radicals, which are by-products of metabolic processes and can damage cellular components. tandfonline.com

Studies have indicated that mogrosides can effectively scavenge reactive oxygen species and reduce lipid peroxidation. tandfonline.com For example, Siraitia grosvenorii mogrosides increased the activity of antioxidant enzymes such as serum glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase in diabetic hyperlipidemic mice, while significantly reducing levels of malondialdehyde, an indicator of lipid peroxidation. tandfonline.com These findings suggest that mogrosides contribute to the defense against oxidative damage by enhancing the body's antioxidant defense system and directly neutralizing free radicals. tandfonline.com

Free Radical Scavenging Capabilities (e.g., DPPH)

Mogrosides have demonstrated the ability to scavenge free radicals in in vitro assays. Studies have shown that mogroside extracts from Siraitia grosvenorii possess strong oxygen free radical scavenging activities. nih.govresearchgate.net Specifically, mogrosides have shown efficacy in scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), hydroxyl, and superoxide radicals. researchgate.netmdpi.commdpi.comnih.gov

Research evaluating the free radical scavenging capacity of mogrosides using the DPPH test has been conducted. For instance, studies have reported IC50 values for mogroside V and mixed saponin (B1150181) products, indicating their concentration-dependent ability to scavenge DPPH radicals. mdpi.com While specific IC50 values for isolated this compound in DPPH assays were not consistently found across the search results, the collective evidence on mogroside extracts and other individual mogrosides supports the general free radical scavenging potential within this class of compounds. nih.govmdpi.comnih.govresearchgate.net

Reduction of Reactive Oxygen Species (ROS) Levels

Mogrosides have been shown to reduce intracellular levels of reactive oxygen species (ROS) in various cell models. Studies using mouse insulinoma NIT-1 cells exposed to palmitic acid to induce oxidative stress found that treatment with mogrosides significantly reduced intracellular ROS concentrations. nih.gov Similarly, research on LPS-stimulated RAW264.7 cells indicated that mogroside V significantly reduced ROS levels. researchgate.net Mogrosides have also been reported to decrease ROS levels in H2O2-damaged PC12 cells and in in vitro aged porcine oocytes. mdpi.comaging-us.com This reduction in ROS levels is considered a key mechanism by which mogrosides exert their antioxidant effects and protect against oxidative damage. researchgate.netmdpi.comnih.govaging-us.com

Protective Effects against Oxidative Stress-Induced Cellular Damage

The ability of mogrosides to scavenge free radicals and reduce ROS levels contributes to their protective effects against oxidative stress-induced cellular damage. Studies have shown that mogrosides can protect various cell types from damage caused by oxidative insults. For example, in mouse insulinoma NIT-1 cells, mogrosides protected against oxidative stress induced by palmitic acid, restoring the expression of genes related to glucose metabolism. nih.gov Mogroside V has been shown to protect skin fibroblasts from H2O2-induced oxidative stress and enhance endogenous antioxidant enzyme activities. researchgate.netmdpi.comtandfonline.com Furthermore, mogrosides have demonstrated protective effects against oxidative DNA damage. researchgate.netmdpi.com The protective effects against oxidative stress have also been observed in animal models, where mogroside extracts reduced hepatic malondialdehyde (MDA) levels, a marker of lipid peroxidation, in diabetic mice. nih.govresearchgate.net

Anti-Diabetic and Metabolic Regulation Research

Preclinical investigations have explored the potential of mogrosides, including this compound, in the management of diabetes and the regulation of metabolic processes.

AMP-Activated Protein Kinase (AMPK) Activation

AMP-Activated Protein Kinase (AMPK) is a key enzyme involved in regulating cellular energy balance and plays a significant role in glucose and lipid metabolism. tandfonline.comtandfonline.comresearchgate.net Research suggests that mogrosides, or their metabolite mogrol, can activate AMPK. tandfonline.comtandfonline.comrsc.orgplos.org Studies have indicated that mogrol, the aglycone of mogrosides, can increase AMPK phosphorylation in adipocytes. plos.org While some studies focus on Mogroside V and mogrol, the activation of AMPK is considered a potential mechanism underlying the anti-diabetic effects of mogrosides. tandfonline.comtandfonline.comrsc.org AMPK activation can lead to the inhibition of gluconeogenesis and the regulation of glucose and lipid metabolism. tandfonline.comtandfonline.comresearchgate.net

Regulation of Insulin (B600854) Resistance in Cellular and Animal Models

Mogrosides have shown potential in alleviating insulin resistance in preclinical models. In vitro experiments using HepG2 cells and in vivo studies using type 2 diabetic rats have investigated the effects of various mogrosides, including this compound, on insulin resistance. researchgate.net Mogrosides have been reported to improve insulin sensitivity in high-fat diet/streptozotocin-induced diabetic mice. rsc.org Studies suggest that mogrosides can restore glucose metabolism and alleviate insulin resistance in cellular models. researchgate.net In animal models of type 2 diabetes, mogroside V has been reported to improve blood glucose levels and alleviate insulin resistance. researchgate.netnih.gov The mechanism may involve the upregulation of proteins like phosphatidylinositol-3-kinase (PI3K) and glucose transporter type 2 (GLUT2), and the downregulation of phosphorylated insulin receptor substrate-1 (p-IRS-1). researchgate.net

Effects on Glucose and Lipid Metabolism

Mogrosides have demonstrated effects on glucose and lipid metabolism in preclinical studies. In alloxan-induced diabetic mice, treatment with mogroside extract significantly decreased serum glucose levels. nih.govresearchgate.net Mogrosides are believed to regulate blood glucose levels, potentially by augmenting postprandial insulin levels and inhibiting the conversion of dietary sugar. researchgate.net In type 2 diabetic mice, mogroside treatment significantly improved hepatic glucose metabolism. jst.go.jp

Regarding lipid metabolism, mogrosides have been shown to have hypolipidemic effects in animal models of diabetes. nih.govresearchgate.netrsc.org Studies have reported that mogroside extracts lowered serum total cholesterol (TC) and triglyceride (TG) content and improved high-density lipoprotein cholesterol (HDL-C) content in diabetic mice, helping to normalize blood lipid levels. tandfonline.comtandfonline.comnih.govresearchgate.net These findings suggest that mogrosides can regulate lipid metabolism and may help prevent diabetes-induced lipid disorders. tandfonline.comtandfonline.comnih.govresearchgate.net The effects on lipid metabolism may also be linked to the activation of AMPK, which plays a role in regulating lipid synthesis and oxidation. plos.orgresearchgate.netrsc.org

Here is a summary of some detailed research findings:

Study ModelMogroside/Extract UsedKey Finding (Antioxidant)Key Finding (Anti-diabetic/Metabolic)Source
Alloxan-induced diabetic miceMogrosides extractDecreased hepatic MDA levels, increased GSH-Px and SOD activities. nih.govresearchgate.netDecreased serum glucose, TC, and TG; increased serum HDL-C. nih.govresearchgate.net nih.govresearchgate.net
Palmitic acid-induced NIT-1 cellsMogrosidesReduced intracellular ROS levels. nih.govRestored mRNA expression of GLUT2 and pyruvate (B1213749) kinase. nih.gov nih.gov
H2O2-induced skin fibroblastsMogroside VReduced ROS levels and MDA content, increased SOD, GSH-Px, and CAT activities. researchgate.netmdpi.comtandfonline.comNot directly assessed in this study. researchgate.netmdpi.comtandfonline.com
LPS-stimulated RAW264.7 cellsMogroside VSignificantly reduced ROS levels. researchgate.netNot directly assessed in this study. researchgate.net
High-fat diet/STZ-induced diabetic miceMogroside-rich extractAmeliorated oxidative stress in intestinal tissue. rsc.orgReduced fasting blood glucose, serum insulin, HOMA-IR, and serum atherogenic lipid profiles; increased insulin sensitivity. rsc.org rsc.orgrsc.org
HepG2 cells and Type 2 diabetic ratsThis compound, V, etc.Not the primary focus.Restored glucose metabolism and insulin resistance (in vitro); improved fasting blood glucose and insulin sensitivity (in vivo). researchgate.net researchgate.net

Research on Other Preclinical Biological Activities

Anti-Obesity Effects (e.g., Adipocyte Differentiation Suppression)

Research into the anti-obesity effects of mogrosides, including this compound, has investigated their impact on processes such as adipocyte differentiation and pancreatic lipase (B570770) activity. Studies have shown that total mogrosides extracted from Siraitia grosvenorii, including this compound and mogroside V, demonstrated inhibitory effects on pancreatic lipase activity in vitro. academicjournals.orgsemanticscholar.org Pancreatic lipase is an enzyme crucial for the digestion and absorption of dietary fats. academicjournals.org

In in vivo studies using high-fat diet-fed mice, total mogrosides were observed to suppress the increase in body weight, abdominal and epididymal fat weight, and hepatic triglyceride (TG) and total cholesterol (TC) content. academicjournals.orgsemanticscholar.org Furthermore, plasma TG content was reduced after oral administration of lipid emulsions containing total mogrosides compared to lipid emulsion alone. academicjournals.org Mice fed a high-fat diet supplemented with total mogrosides also showed higher TG levels in their feces, suggesting decreased dietary fat absorption potentially due to the inhibition of pancreatic lipase activity. academicjournals.org

While the aglycone of mogrosides, mogrol, has been shown to suppress adipogenesis in 3T3-L1 preadipocytes by affecting early and late differentiation stages, increasing AMP-activated protein kinase (AMPK) phosphorylation, and reducing glycerol-3-phosphate dehydrogenase activity, research specifically detailing the effects of this compound alone on adipocyte differentiation suppression is less prominent in the provided search results compared to studies on total mogrosides or mogrol. nih.govebi.ac.ukoup.comresearchgate.net Studies on mogroside-rich extract (MGE) have shown a reduction in body weight gain and fat tissue weight in high-fat diet-fed mice at a dose of 600 mg/kg. nih.gov

Neuroprotective Properties

Mogrosides have been investigated for potential neuroprotective effects. Research suggests that mogrosides may exert protective effects against neurodegenerative conditions, partly due to their anti-inflammatory and antioxidant properties. mdpi.comresearchgate.netresearchgate.net Studies using Caenorhabditis elegans models, particularly those with vitamin B12 deficiency or expressing amyloid-β peptide, have indicated that mogrosides can have beneficial effects on lifespan and delay paralysis. mdpi.comresearchgate.net Analysis in these models showed that mogrosides increased the expression of oxidative protective genes. mdpi.comresearchgate.net While these studies often refer to a mixture of mogrosides, they support the potential for compounds within this class, including this compound, to have neuroprotective activity by modulating oxidation-related gene expression. mdpi.comresearchgate.net

Anti-Fibrotic Effects (e.g., Pulmonary and Liver Fibrosis Models)

Preclinical studies have explored the anti-fibrotic potential of mogrosides, including specific investigations into mogroside IVE, a form of this compound. This compound has been noted for its potential to slow down the symptoms of pulmonary fibrosis. mdpi.com

Research on mogroside IVE in experimental liver fibrosis models in mice induced by carbon tetrachloride (CCl4) has demonstrated its ability to attenuate fibrosis. nih.gov Mogroside IVE (25 mg/kg) significantly reduced CCl4-induced inflammatory infiltration, pro-inflammatory cytokine release, and myeloperoxidase (MPO) activity, while also improving liver function. nih.gov Furthermore, mogroside IVE impaired the increase in liver fibrotic markers such as collagen type I and hypoxia-inducible factor-1α (HIF-1α) induced by CCl4. nih.gov The anti-fibrotic effects of mogroside IVE in these models appear to be partly mediated through the downregulation of Toll-like receptor 4 (TLR4)-mediated pathways, including MyD88 and MAPKs, as well as HIF-1α. nih.gov In vitro tests using hepatic stellate cells (HSCs) and RAW 264.7 cells challenged with TGF-β1 or LPS also indicated that TLR4 expression partly mediated the anti-fibrotic effects of mogroside IVE. nih.gov

Another mogroside, mogroside IIIE, has also shown anti-fibrotic effects in pulmonary fibrosis models, reducing fibrosis through Toll-like receptor 4 pathways. mums.ac.ir This further supports the potential of mogrosides as a class of compounds with anti-fibrotic properties.

Immunomodulatory Research

Mogrosides are reported to possess immunomodulatory effects. nih.govmdpi.com Studies have indicated that mogrosides can influence immune function by regulating the level of free radicals and affecting the cellular secretion of inflammatory mediators. nih.gov Research using murine macrophage RAW 264.7 cells has shown that mogrosides can exert anti-inflammatory effects by up-regulating the expression of protective inflammatory genes and down-regulating the expression of inflammatory genes such as COX-2, IL-6, and iNOS. mdpi.comemerald.com Additionally, mogrosides have been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide synthase and cyclooxygenase-2 gene expression and hinder the translocation and transcriptional activity of nuclear factor (NF-κB). emerald.com These findings suggest that mogrosides, as a class, can modulate inflammatory responses, contributing to their potential immunomodulatory activity. emerald.com While these studies often refer to mogrosides generally or specific types like mogroside V, they provide a basis for the potential immunomodulatory role of this compound as a component of the mogroside mixture.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound14525324
Mogroside V24721270
Mogroside III24720988
Mogrol5281536
Siamenoside I11930379
Mogroside IVE131636951
Mogroside IIIE71307460
Siraitia grosvenorii100085779
Carbon tetrachloride5943
TGF-β116213355
LPS392520
MyD8810572194
COX-25311217
IL-65460746
iNOS24779
NF-κB23713

Data Tables

Due to the nature of the search results, detailed quantitative data suitable for interactive tables across all subsections for this compound specifically is limited. However, the following table summarizes some key findings regarding the anti-obesity effects of total mogrosides, which include this compound.

Study Model (Mice)Treatment (Total Mogrosides)Observed Effect on Body Weight GainObserved Effect on Fat Weight (Abdominal/Epididymal)Observed Effect on Hepatic TG/TCPancreatic Lipase Inhibition (In Vitro)
High-fat diet-fed mice academicjournals.orgsemanticscholar.orgVarious concentrationsSuppressed increaseSuppressed increaseSuppressed increaseYes (at 600 µg/ml) academicjournals.orgsemanticscholar.org
High-fat diet-fed mice nih.gov600 mg/kgSignificantly reducedSignificantly reducedNot specified in snippetNot specified in snippet

Note: This table presents summarized findings from studies on total mogrosides, which contain this compound. Specific data solely for this compound's effects in these models were not consistently available in the provided snippets.

Similarly, for anti-fibrotic effects, while Mogroside IVE showed promising results in a liver fibrosis model, detailed quantitative data across different parameters and doses for this compound specifically were not available for table generation from the provided search results.

For neuroprotective and immunomodulatory research, the provided information primarily describes the observed effects and potential mechanisms of mogrosides as a class or other specific mogrosides, rather than providing distinct quantitative data solely for this compound suitable for data tables.

Structure Activity Relationship Studies of Mogroside Iv and Its Analogues

Correlating Structural Features with Biological Activities

The core structure of mogrosides is the mogrol (B2503665) aglycone. The attachment of glucose units at different positions and in varying numbers leads to the diverse range of mogrosides found in monk fruit, including Mogroside IV, Mogroside V, Mogroside III, Mogroside IIA, and Siamenoside I nih.govnih.govnih.govnih.gov. This compound itself has a mogrol core with glycosyl units attached. The specific arrangement and number of these sugar moieties are critical determinants of its biological properties.

While comprehensive, isolated studies focusing solely on the SAR of this compound are limited in the provided search results, the principles derived from studies on the broader class of mogrosides, including Mogroside V and Mogrol, offer valuable insights. Generally, the glycosylation pattern significantly impacts properties such as sweetness intensity, solubility, and bioavailability, which in turn influence biological activity. For instance, the number of glucose units is known to correlate with sweetness, with Mogroside V, possessing five glucose units, being considerably sweeter than sucrose (B13894) thegoodscentscompany.com.

Research indicates that modifications to the side chain of the mogrol aglycone can enhance anti-tumor cytotoxicity oup.com. This suggests that the triterpene backbone, in addition to the glycosyl groups, plays a role in the biological activities of these compounds.

Comparative Studies with Mogrol and Other Mogrosides

Different mogrosides exhibit varying levels and types of biological activities. For example, Mogroside V has shown effects on insulin (B600854) secretion and potential benefits for diabetic populations thegoodscentscompany.com. It also possesses antioxidant potential and anti-diabetic effects mdpi.com. Mogroside IIE, another mogroside, has been studied for its structure-taste relationships and antioxidant activity thegoodscentscompany.com. These comparisons underscore that the specific glycosylation pattern on the mogrol core dictates the distinct biological profiles observed among different mogrosides.

While direct comparative data specifically detailing this compound's activity against Mogrol and other mogrosides across a wide range of biological assays is not extensively provided in the search results, the general trend in mogroside research suggests that the presence, number, and linkage of glucose units significantly modify the activity of the mogrol core. For instance, the stepwise deglycosylation of mogroside III in vitro produces metabolites like mogrol . This metabolic conversion can alter the biological effects.

Enzymatic and Chemical Modifications for Activity Enhancement

Enzymatic and chemical modifications of mogrosides, including those structurally related to this compound, are explored to enhance their desirable properties, such as sweetness or specific biological activities. Biosynthetic approaches using UDP-dependent glucosyltransferases (UGTs) are being investigated for the controlled synthesis of specific mogrosides, including Mogroside V, by selectively transferring glucose units to the mogrol moiety acs.org. Engineering of these enzymes can enhance their catalytic ability and specificity, potentially leading to improved yields or the creation of novel mogroside analogues with tailored activities acs.org.

Transglycosylation of mogrosides using enzymes like cyclodextrin (B1172386) glucosyltransferases (CGTases) has been shown to improve the flavor profile of monk fruit extract sweeteners by adding additional glucose units csic.es. This enzymatic modification can result in mogrosides glucosylated by a significant number of glucose units, impacting their sensory properties csic.es.

Chemical modifications, such as the attachment of phenolic acids to polysaccharides from mogroside waste liquid, have demonstrated enhanced antioxidant capacity researchgate.net. While this example pertains to polysaccharides, it illustrates the principle that chemical modification can be a strategy to improve the biological activities of compounds derived from Siraitia grosvenorii.

The purification of specific mogrosides, such as Mogroside V, using methods like boronic acid-functionalized silica (B1680970) gel adsorption and semi-preparative HPLC, allows for the study of their isolated activities mdpi.com. High purity Mogroside V obtained through such methods has been used to determine its inhibitory effect on α-glucosidase, highlighting a potential anti-diabetic mechanism mdpi.com. This suggests that obtaining pure forms of individual mogrosides, including this compound, is crucial for accurate SAR studies and the exploration of their therapeutic potential.

Further research into the enzymatic and chemical modification of this compound specifically is needed to fully understand how targeted structural alterations can enhance its unique biological activities and potentially lead to the development of novel derivatives with improved properties.

Preclinical Bioavailability and Metabolism of Mogroside Iv

In Vitro Metabolic Transformation Studies

In vitro studies investigating the metabolic transformation of mogrosides, including Mogroside IV, primarily highlight the significant role of deglycosylation. Research indicates that mogrosides undergo hydrolysis of their glycosidic linkages when exposed to digestive enzymes and intestinal microflora. This process is considered a major metabolic pathway in the gastrointestinal tract. tandfonline.comtandfonline.comresearchgate.netresearchgate.net While detailed in vitro studies focusing exclusively on this compound are less prevalent in the provided search results compared to Mogroside V, the shared structural characteristics of mogrosides suggest similar metabolic fates. Studies on other mogrosides, such as Mogroside III, have shown conversion to deglycosylated products like Mogroside II(A1) and the aglycone mogrol (B2503665) when incubated with human intestinal bacteria. researchgate.net This enzymatic activity by gut microbiota is a key factor in the breakdown of these complex glycosides.

Metabolite Identification and Characterization

The primary and most consistently identified metabolite of mogrosides, resulting from deglycosylation, is mogrol. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net Mogrol is the aglycone backbone of the mogroside molecules. In addition to mogrol, various mono- and diglucosides of mogrol have also been identified as metabolites. researchgate.netresearchgate.net

More comprehensive metabolic profiling, particularly for Mogroside V in rat models, has revealed a broader range of transformations. One study identified 77 metabolites of Mogroside V in rats, including 52 oxidation products. nih.gov The metabolic reactions observed included deglycosylation, hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation. nih.gov Specific transformations like dehydrogenation, deoxidation, oxidation, and isomerization were noted as major metabolic pathways for Mogroside V in type 2 diabetic rats. nih.govmedchemexpress.com Given the structural similarities, it is plausible that this compound undergoes analogous metabolic transformations, yielding a variety of deglycosylated and modified products. Mogroside II and Mogroside IIE have also been mentioned as metabolites in some contexts. researchgate.netresearchgate.netnih.gov

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical pharmacokinetic studies, primarily conducted in rats, indicate that the oral bioavailability of parent mogrosides is generally low. researchgate.netresearchgate.net This is largely attributed to their extensive metabolism in the gastrointestinal tract by digestive enzymes and intestinal microflora.

Absorption and Distribution Studies

Following oral administration, the systemic absorption of intact parent mogrosides, including likely this compound, is reported to be minimal. researchgate.net Studies on Mogroside V in rats have shown that the parent compound is often not detected in plasma after oral dosing, while its metabolite, mogrol, is found at trace amounts. researchgate.net The oral absolute bioavailability of Mogroside V in rats was estimated to be approximately 8.73 ± 1.46%. researchgate.net

Despite the limited absorption of the parent compounds, mogrosides and their metabolites are distributed unevenly across various organs in animal models. Studies in rats have detected mogroside V and its metabolites in the intestine, stomach, kidney, brain, heart, liver, spleen, and lungs. researchgate.netnih.govebi.ac.uk The distribution pattern suggests that while the parent compound may have low systemic exposure, its metabolites can reach various tissues. Notably, mogrol, the aglycone metabolite, is suggested to be capable of crossing the blood-brain barrier. researchgate.net

Emerging Research and Future Directions for Mogroside Iv

Unexplored Molecular Targets and Signaling Pathways

While some studies have indicated potential molecular targets and signaling pathways influenced by mogrosides, including Mogroside IV, a comprehensive understanding of its precise interactions at the molecular level is still developing. Research suggests that mogrosides may influence pathways related to inflammation, oxidative stress, and glucose metabolism. For instance, studies on mogrosides have indicated effects on pathways such as PI3K/Akt and NF-κB, although the specific role and targets of this compound within these complex networks require further elucidation. frontiersin.orgresearchgate.netemerald.com Mogroside IVe has been suggested to potentially target phospho-ERK1/2, p53, and MMP-9 based on observed effects on the proliferation of certain cancer cells. nih.gov The intricate relationships between various signaling pathways influenced by mogrosides are not yet fully understood and warrant further exploration. tandfonline.com

Synergistic Effects of this compound with Other Bioactive Compounds

The potential for this compound to exhibit synergistic effects when combined with other bioactive compounds, either from Siraitia grosvenorii or other sources, represents an area for future research. While the fruit contains a variety of compounds, including other mogrosides, flavonoids, and polysaccharides, the synergistic interactions between these components and this compound have not been extensively investigated or reported. mdpi.comnih.gov Understanding such synergistic effects could be crucial for optimizing the potential health benefits of monk fruit extracts and developing multi-component formulations.

Advanced Production Technologies and Bioreactor Systems

Advanced production technologies and bioreactor systems are being explored to enhance the yield and controlled production of specific mogrosides, including this compound. Traditional extraction methods often have limitations in terms of yield and specificity. nih.govmdpi.com Enzymatic bioconversion using immobilized enzymes, such as β-glucosidase, in continuous bioreactor systems has shown promise for producing this compound from Siraitia grosvenorii extract. mdpi.comresearchgate.netnih.gov This approach allows for better control over the reaction process and potentially higher yields of desired intermediate products like this compound. For example, a study utilizing an immobilized β-glucosidase system in a bioreactor achieved the highest concentration of this compound at a specific flow rate. mdpi.comnih.gov

Data from a study on immobilized β-glucosidase bioreactor for this compound production:

ProductOptimal Flow Rate (mL/min)
This compound0.2
Siamenoside I0.3
Mogroside IIIESlower flow rates
Mogroside VFaster flow rates

This indicates that controlling parameters like flow rate in bioreactor systems can selectively influence the production of different mogrosides. mdpi.com Further research in optimizing bioreactor design and enzymatic processes could lead to more efficient and scalable production of this compound for various applications.

Computational and Systems Biology Approaches in this compound Research

Computational and systems biology approaches are increasingly valuable tools for understanding the complex biological effects of compounds like this compound. These methods can aid in integrating large datasets from 'omics' research (like transcriptomics and proteomics) to build models that describe the interactions of biological networks and predict the effects of chemical compounds. ufz.dececam.orginstitut-curie.orgwellcomeconnectingscience.org While the direct application of these approaches specifically to this compound is still emerging, they hold significant potential for identifying previously unexplored molecular targets, deciphering complex signaling pathway modulation, and predicting potential synergistic interactions. Computational studies have already provided insights into enzyme activity related to mogroside biosynthesis. researchgate.net Future research could leverage these tools to model the impact of this compound on specific cellular pathways and predict its behavior within biological systems.

Identification of Research Gaps in this compound Academic Literature

Several research gaps regarding this compound exist in the current academic literature. A significant gap lies in the detailed understanding of its specific mechanisms of action and the full spectrum of its molecular targets, distinct from other mogrosides. tandfonline.commdpi.com While general pharmacological effects of mogrosides are reported, the unique contributions and mechanisms of this compound often require further differentiation. The lack of extensive clinical studies specifically on this compound is another identified gap, as most human health benefit research focuses on monk fruit extract or Mogroside V. mdpi.comresearchgate.netnih.gov Furthermore, the potential synergistic effects of this compound with other compounds need dedicated investigation. mdpi.comnih.gov Comprehensive toxicological data specifically for isolated this compound, beyond general mogroside extracts, could also be considered a research gap. mdpi.com

Potential for Novel Derivatives and Their Academic Exploration

The potential for creating novel derivatives of this compound and exploring their academic potential is an active area of research. Modifications to the glycoside structure of mogrosides can influence their sweetness intensity and potentially their biological activities. frontiersin.orgcsic.esresearchgate.net Enzymatic and potentially chemical modifications could lead to the creation of this compound derivatives with altered properties, such as improved taste profiles or enhanced bioactivity for specific applications. csic.esnih.gov Research into the structure-activity relationship of mogrosides is ongoing, providing a basis for designing and synthesizing novel derivatives with targeted academic exploration in various biological assays. mdpi.com The biosynthesis pathway of mogrosides involves glycosylation steps, and understanding the enzymes involved (like UGTs) can facilitate the engineered production of specific mogrosides and potentially novel derivatives. google.comgoogle.comoup.com

Q & A

Q. What are the primary methodologies for identifying and quantifying Mogroside IV in plant extracts, and how do they address variability in natural sources?

this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD). For example, LC-MS enables precise differentiation of mogroside isomers (e.g., this compound vs. IVa) by analyzing mass-to-charge ratios and fragmentation patterns . Quantification often relies on external calibration curves with purified standards, though variability in plant matrices (e.g., Siraitia grosvenorii fruit maturity) necessitates normalization to internal controls like mogroside V .

Q. How is this compound biosynthesized in Siraitia grosvenorii, and what key enzymes regulate its production?

this compound derives from the cucurbitane-type triterpene mogrol, which undergoes glycosylation via UDP-glucosyltransferases (UGTs). Key enzymes like CYP749A22 catalyze hydroxylation steps upstream of glycosylation, while specific UGTs (e.g., UGT74AC1) attach glucose moieties to mogrol at the C3 and C24 positions . Experimental validation involves gene cloning and heterologous expression in systems like yeast or Nicotiana benthamiana to confirm enzymatic activity .

Q. What are the challenges in standardizing this compound extraction protocols for reproducible research outcomes?

Extraction efficiency depends on solvent polarity (e.g., ethanol/water mixtures), temperature, and fruit post-ripening conditions. For instance, post-ripening increases this compound content by 80% in some studies, likely due to upregulated glycosylation enzymes . Researchers must document fruit maturity, drying methods, and solvent ratios to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved to ensure structural accuracy?

Discrepancies in NMR shifts (e.g., this compound vs. IVe) arise from stereochemical variations or solvent effects. Advanced protocols include 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and compare data with synthetic analogs. For example, revised assignments for Mogroside IVe’s sugar moieties were achieved through heteronuclear coupling analysis and comparisons with enzymatically hydrolyzed products .

Q. What experimental designs address the low yield of this compound in biotransformation studies compared to Mogroside V?

this compound is a minor derivative of Mogroside V, requiring enzymatic hydrolysis (e.g., β-glucosidases) or microbial biotransformation. Challenges include substrate specificity; for instance, Aspergillus niger strains selectively cleave glucose at C24 of Mogroside V to yield IV. Optimizing fermentation conditions (pH, temperature) and using whole-cell biocatalysts improve conversion rates .

Q. How do structural variations in this compound’s glucose moieties influence its sensory and bioactive properties?

Glucose at the R1 position (C3) reduces bitterness by sterically hindering hT2R14 receptor binding, while R2 (C24) glycosylation enhances sweetness. Molecular docking studies show this compound’s R1-3 glucose groups reduce hydrophobic interactions with bitter receptors compared to Mogroside III. Sensory assays (e.g., electronic tongue) validate these computational models .

Q. What genetic engineering strategies can enhance this compound accumulation in plant or microbial systems?

Overexpression of UGT74AC1 and suppression of competing pathways (e.g., Mogroside V biosynthesis via RNAi) in Siraitia grosvenorii hairy root cultures can redirect metabolic flux. In yeast, modular engineering of glycosylation pathways and cytochrome P450s (e.g., CYP87D20) has increased this compound titers by 3-fold in optimized strains .

Q. How do analytical method choices impact the interpretation of this compound’s pharmacokinetic properties?

LC-MS/MS with MRM (multiple reaction monitoring) mode improves sensitivity for plasma pharmacokinetics, detecting this compound at ng/mL levels. However, matrix effects from blood components require validation via standard addition. In vitro assays (e.g., Caco-2 cell monolayers) further assess intestinal absorption, revealing low bioavailability due to efflux transporters .

Methodological Considerations

  • Data Contradictions : Cross-validate structural data using orthogonal techniques (e.g., NMR + enzymatic hydrolysis) .
  • Experimental Reproducibility : Publish detailed protocols for extraction, gene accession numbers, and strain repositories .
  • Ethical Standards : Disclose conflicts in industry-funded studies, especially when optimizing this compound for sweetener applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.